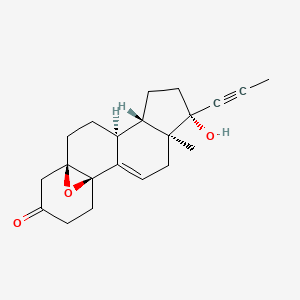
17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus, functional group modifications, and the introduction of specific side chains. The preparation of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” would likely involve:
- Formation of the steroid nucleus through cyclization reactions.
- Introduction of the 17beta-hydroxy group via selective reduction.
- Addition of the but-2yn-1-yl side chain through alkylation reactions.
- Formation of the cyclic 1,2 ethanediyl acetal through acetalization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other steroidal derivatives.
Biology
In biological research, it may be used to study hormone receptor interactions and signal transduction pathways.
Medicine
Industry
Industrially, it might be used in the production of pharmaceuticals or as a research chemical.
Mécanisme D'action
The mechanism of action for steroidal compounds typically involves binding to specific receptors, such as hormone receptors, and modulating gene expression. This compound may interact with estrogen or androgen receptors, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Testosterone: An androgen with a similar steroid nucleus.
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Uniqueness
The uniqueness of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” lies in its specific functional groups and side chains, which may confer unique biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1R,5S,6S,9S,10S,13R)-6-hydroxy-5-methyl-6-prop-1-ynyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-en-15-one |
InChI |
InChI=1S/C21H26O3/c1-3-8-19(23)10-7-16-15-5-11-20-13-14(22)4-12-21(20,24-20)17(15)6-9-18(16,19)2/h6,15-16,23H,4-5,7,9-13H2,1-2H3/t15-,16-,18-,19-,20+,21+/m0/s1 |
Clé InChI |
AXHLWUOZJPHUIH-NLNBCDFGSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC(=O)C5)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC(=O)C5)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















